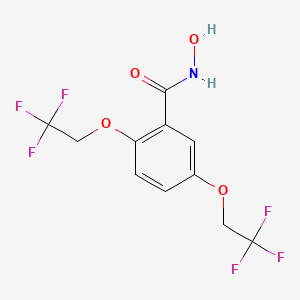

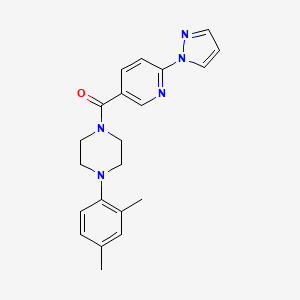

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound. It is related to the compound “2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide”, also known as flecainide . Flecainide is an antiarrhythmic agent used in human therapy .

Synthesis Analysis

The synthesis of related compounds involves several steps. For example, the synthesis of flecainide involves reacting para-dibromo-benzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The resulting 1,4-bis(trifluoroethoxy)benzene is acetylated to give the bis(trifluoroethoxy)acetophenone in the presence of a Lewis acid catalyst . This product is then further processed to form flecainide .Molecular Structure Analysis

The molecular structure of related compounds can be determined using various methods, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps . These reactions include acetylation, chlorination, and reaction with hypochlorite .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Aplicaciones Científicas De Investigación

Antiarrhythmic Properties

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives have been explored for their antiarrhythmic properties. Research has shown that benzamides with 2,2,2-trifluoroethoxy substituents exhibit oral antiarrhythmic activity in mice, particularly those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. The activity depends on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, was significantly studied and chosen for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

Catalysis in Asymmetric Hydrogenation

This compound derivatives have also found applications in catalysis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, which can be derived from such benzamide compounds, have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, proving useful in the preparation of chiral pharmaceutical ingredients containing amino acid or secondary amine components (Imamoto et al., 2012).

Material Science: Synthesis of Polymers and Copolymers

In the field of material science, this compound and its derivatives have been used in the synthesis of various polymers and copolymers. This includes the preparation of poly(hydroxyamide-benzoxazole) multi-block copolymers, which are created from polymerization processes involving compounds with 2,2,2-trifluoroethoxy substituents. These materials have been explored for their potential in advanced technological applications due to their unique properties (Kwon & Kim, 2008).

DNA Interaction and Anticancer Potential

Bis(peroxo)vanadium(V) complexes, which can be formed from this compound derivatives, have shown anticancer and cytotoxic effects through DNA cleavage mechanisms. These complexes produce hydroxyl radicals upon photodecomposition, which are implicated in the process of DNA strand scission (Sam et al., 2004).

Synthesis of Organosoluble Polyamides

Furthermore, this compound derivatives have been utilized in the synthesis of new organo-soluble polyamides. These polyamides are notable for their solubility in various organic solvents and exhibit high glass-transition temperatures, making them suitable for applications requiring thermal stability (Bera et al., 2012).

Propiedades

IUPAC Name |

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO4/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(19)18-20/h1-3,20H,4-5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECDOUFJJIHVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NO)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2651925.png)

![ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2651926.png)

![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)

![4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2651928.png)

![N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2651934.png)

![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)

![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)

![4-ethoxy-N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2651939.png)

![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)